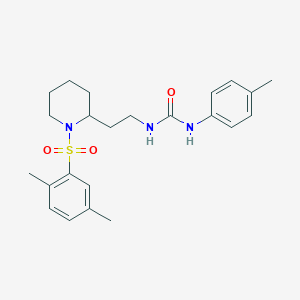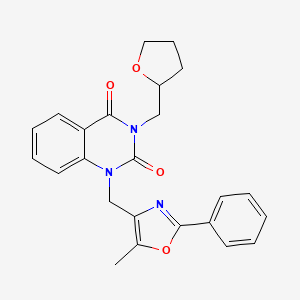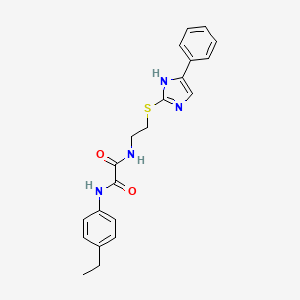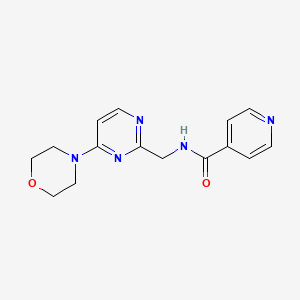
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, also known as Compound A, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, the inhibition of protein kinase C by 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been shown to induce apoptosis in cancer cells. The inhibition of glycogen synthase kinase 3β has been shown to improve cognitive function in animal models of Alzheimer's disease. The inhibition of the dopamine transporter has been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, improve cognitive function in animal models of Alzheimer's disease, and reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A produces these effects are not fully understood.
実験室実験の利点と制限
One advantage of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is its potential applications in drug discovery and development. Its inhibitory effects on various enzymes and receptors make it a promising candidate for the treatment of various diseases. However, one limitation of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A. One direction is to further investigate its mechanism of action and the specific enzymes and receptors that it targets. Another direction is to study its potential applications in the treatment of specific diseases, such as cancer, Alzheimer's disease, and addiction. Additionally, research could be conducted to improve the solubility of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A in water, which would make it easier to work with in lab experiments.
合成法
The synthesis of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A involves the reaction of 1-(2-(2,5-dimethylphenylsulfonyl)piperidin-2-yl)ethanone with p-tolyl isocyanate. The reaction is carried out in the presence of a base and a solvent, such as N,N-dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using column chromatography to obtain the desired compound.
科学的研究の応用
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including protein kinase C, glycogen synthase kinase 3β, and the dopamine transporter. These inhibitory effects make 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and addiction.
特性
IUPAC Name |
1-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-8-11-20(12-9-17)25-23(27)24-14-13-21-6-4-5-15-26(21)30(28,29)22-16-18(2)7-10-19(22)3/h7-12,16,21H,4-6,13-15H2,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDNUTXCHRUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)


![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)
![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)


![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)
